molecular formula C7H13NO2 B3181260 (2R)-azepane-2-carboxylic acid CAS No. 66865-36-9

(2R)-azepane-2-carboxylic acid

Cat. No.: B3181260
CAS No.: 66865-36-9
M. Wt: 143.18 g/mol
InChI Key: OPFURXRZISKMJV-ZCFIWIBFSA-N
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Description

(2R)-azepane-2-carboxylic acid is a chiral compound with a seven-membered ring structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-azepane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of amino acids or their derivatives can lead to the formation of the azepane ring. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of catalytic hydrogenation of suitable precursors, which can be optimized for large-scale production. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-azepane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azepanone, while reduction can produce azepane-2-methanol .

Scientific Research Applications

(2R)-azepane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-azepane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    (2R)-piperidine-2-carboxylic acid: A six-membered ring analog with similar reactivity but different steric properties.

    (2R)-pyrrolidine-2-carboxylic acid: A five-membered ring analog with distinct electronic and steric characteristics.

    (2R)-aziridine-2-carboxylic acid: A three-membered ring analog with higher ring strain and reactivity .

Uniqueness

(2R)-azepane-2-carboxylic acid is unique due to its seven-membered ring structure, which provides a balance between ring strain and flexibility

Properties

IUPAC Name

(2R)-azepane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFURXRZISKMJV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](NCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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